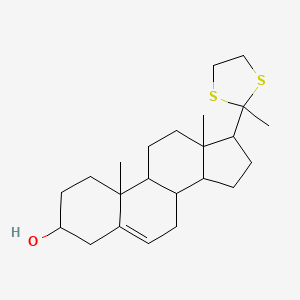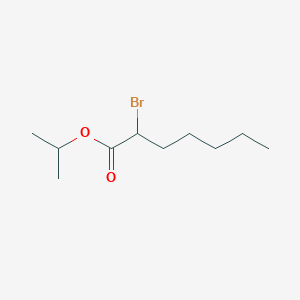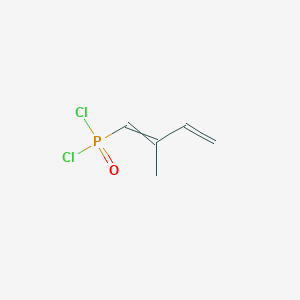
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is a derivative of phosphonic acid, where the phosphonic group is bonded to a 2-methylbuta-1,3-dien-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride typically involves the reaction of 2-methylbuta-1,3-diene with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the addition of phosphorus trichloride to 2-methylbuta-1,3-diene in the presence of a suitable solvent, such as chloroform, at low temperatures (0 to -5°C) to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bonds in the 2-methylbuta-1,3-dien-1-yl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The phosphonic group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions, and halogens for addition reactions. The reactions are typically carried out in solvents like chloroform or dichloromethane at controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a phosphonic amide, while addition of chlorine would result in a dichlorinated product .
科学的研究の応用
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic group can form strong bonds with nucleophiles, while the double bonds in the 2-methylbuta-1,3-dien-1-yl group can participate in addition reactions. These interactions are facilitated by the electronic properties of the compound, which make it a versatile reagent in chemical synthesis .
類似化合物との比較
Similar Compounds
2-Methylbuta-1,3-dienylphosphonic acid: Similar in structure but with a hydroxyl group instead of chlorine atoms.
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate: An ester derivative with ethyl groups replacing the chlorine atoms.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride is unique due to its dichloride functionality, which provides distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution or addition reactions are desired .
特性
CAS番号 |
4981-27-5 |
|---|---|
分子式 |
C5H7Cl2OP |
分子量 |
184.98 g/mol |
IUPAC名 |
1-dichlorophosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H7Cl2OP/c1-3-5(2)4-9(6,7)8/h3-4H,1H2,2H3 |
InChIキー |
FUGJSVLXRWRNEM-UHFFFAOYSA-N |
正規SMILES |
CC(=CP(=O)(Cl)Cl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



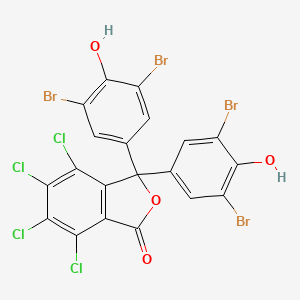
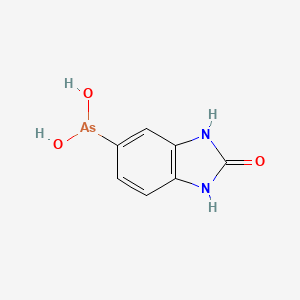

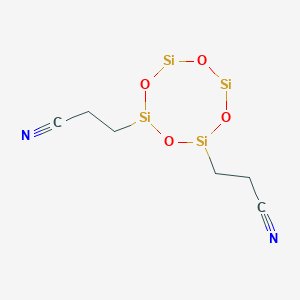
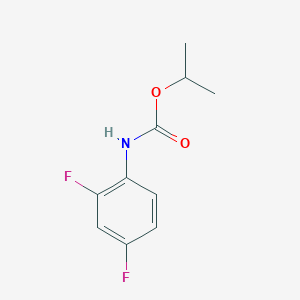
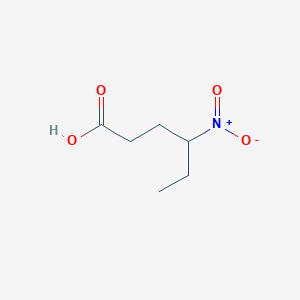
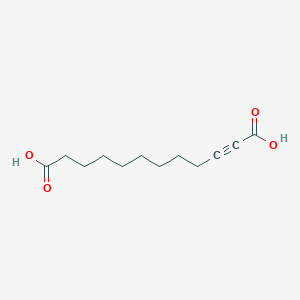
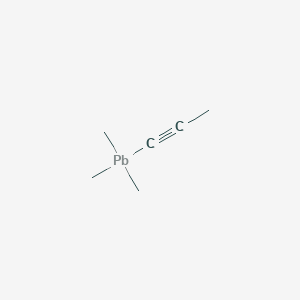
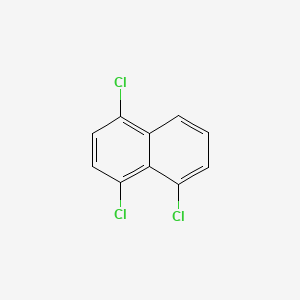
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
